molecular formula C8H11N3O2S B3080675 4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid CAS No. 1089724-08-2

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid

Cat. No. B3080675
CAS RN: 1089724-08-2
M. Wt: 213.26 g/mol
InChI Key: UTWUINCSWMKVEY-UHFFFAOYSA-N
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Description

“4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid” is a chemical compound . It has been mentioned in the context of the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .

Scientific Research Applications

Synthesis and Characterization

  • Reduction to Dihydropyrimidines : Ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates, including variants of 4-ethylamino-2-methylthiopyrimidine-5-carboxylic acid, have been studied for their reduction by complex metal hydrides to form 1,6-dihydropyrimidines. These transformations demonstrate the chemical reactivity and potential synthetic applications of such compounds (Shadbolt & Ulbricht, 1968).

  • Synthesis of Thiazolopyrimidines : The reactions of ethyl 4-aryl-6-substituted-2-thioxo-tetrahydropyrimidine-5-carboxylates, closely related to 4-ethylamino-2-methylthiopyrimidine-5-carboxylic acid, with various agents to form thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines have been explored, highlighting their versatility in synthesizing complex heterocyclic systems (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Safety and Hazards

The safety and hazards associated with “4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid” would depend on its physical and chemical properties. Unfortunately, specific safety and hazard details for this compound were not found in the retrieved papers .

properties

IUPAC Name

4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-3-9-6-5(7(12)13)4-10-8(11-6)14-2/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWUINCSWMKVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylamino-2-methylthiopyrimidine-5-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture containing 6.33 g (26.0 mmol) of ethyl 4-ethylamino-2-methylthio-5-pyrimidinecarboxylate, 65 mL (65.0 mmol) of 1N NaOH and 60 mL of ethanol is refluxed for 1 hour. The ethanol is evaporated off under reduced pressure and the residue is diluted in 100 mL of water. 65 mL of aqueous 1N HCl solution are added and the white precipitate formed is drained by suction. The solid is rinsed with water and dried under vacuum. 5.1 g of expected product are obtained in the form of a white solid. Melting point=188°C. Yield=92%.
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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